Isopropyl citrate
Overview
Description
Isopropyl citrate is a mixture of citric acid and 2-propanol . It is an oil miscible semi-solid material . The commercial product, monoisopropyl citrate mixture, is a viscous, colourless syrup exhibiting some crystallization upon standing . It may be further specified as to saponification value, acid value, citric acid, and isopropyl content .
Synthesis Analysis
An analytical method for isopropyl citrates in edible oil by gas chromatography (GC) was developed . Mono- and diisopropyl citrates were extracted with 1 N potassium hydroxide solution from a hexane solution of the edible oil, and triisopropyl citric acid was extracted with acetonitrile .
Molecular Structure Analysis
The molecular formula of 2-Isopropyl citrate is C9H14O7 . Its average mass is 234.203 Da and its monoisotopic mass is 234.073959 Da .
Physical And Chemical Properties Analysis
Isopropyl citrate is an oil miscible semi-solid material . The commercial product, monoisopropyl citrate mixture, is a viscous, colourless syrup exhibiting some crystallization upon standing . It may be further specified as to saponification value, acid value, citric acid, and isopropyl content .
Scientific Research Applications
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Industrial Crystallization of Citrate
- Field : Industrial Chemistry
- Application : Citrates have a wide range of applications in food, pharmaceutical, and other fields. They are common food additives and functional supplements .
- Method : The primary citrate crystallization techniques are described, along with the fundamental citrate crystallization mechanisms .
- Results : The application of continuous crystallization technology has achieved remarkable results in improving these products’ purity, saving production costs, and reducing energy consumption during the process .
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Detergent Builder
- Field : Detergent Industry
- Application : Citrate is widely used in heavy-duty liquid laundry detergents, usually in the form of the neutral sodium salt .
- Method : Citrate exhibits good water hardness sequestration performance and excellent solubility and compatibility characteristics .
- Results : Citrate has been shown to be safe for a variety of organisms at levels much greater than would be expected to be added to the environment from many commercial uses including detergents .
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Esters in Daily Products
- Field : Cosmetics and Pharmaceuticals
- Application : Esters of short-chain carboxylic acids, aliphatic esters, are applied as fragrance and flavors in food, cosmetic, and pharmaceutical products .
- Method : These esters are commercially produced by microbial fermentation processes .
- Results : The esters are primarily used as emollients, surfactants, and emulsifiers in many kinds of products .
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Food and Drink
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Cleaning and Chelating Agent
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Antioxidant and Sequestrant
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Antioxidant and Sequestrant in Food
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Skin Sanitizer
- Field : Medical and Health Care
- Application : Isopropyl alcohol, a component of Isopropyl citrate, is commonly used to sanitize the skin before injections or surgeries, as well as to clean wounds and prevent infection .
- Method : It is applied directly to the skin or used in cleaning solutions .
- Results : It helps to reduce the risk of infection and disease transmission .
-
Synthesis of Other Organic Compounds
Safety And Hazards
Isopropyl citrate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-hydroxy-2-(2-oxopropyl)butanedioic acid;propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6.C3H8O/c1-4(8)2-7(13,6(11)12)3-5(9)10;1-3(2)4/h13H,2-3H2,1H3,(H,9,10)(H,11,12);3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLJCYOUYPSETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(=O)CC(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960077 | |
Record name | 2-Hydroxy-2-(2-oxopropyl)butanedioic acid--propan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl citrate | |
CAS RN |
39413-05-3 | |
Record name | Isopropyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039413053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-2-(2-oxopropyl)butanedioic acid--propan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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